Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (1,4-DHP) core fused with a cyclohexenone ring. The 2,4-dichlorophenyl substituent at position 4 and the methyl ester group at position 3 contribute to its structural uniqueness. This compound belongs to a class of molecules known for diverse biological activities, including calcium channel modulation, antimicrobial effects, and antioxidant properties .
Properties
Molecular Formula |
C20H21Cl2NO3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-10-16(19(25)26-4)17(12-6-5-11(21)7-13(12)22)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3 |
InChI Key |
FBWHXZKYRMUSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .
Chemical Reactions Analysis
Key Reaction Data
| Reaction Step | Reagents/Conditions | Product Feature |
|---|---|---|
| Imine Formation | 2,4-dichlorobenzaldehyde, ammonium acetate, ethanol | Formation of tetrahedral intermediate |
| Cyclization | Dimedone, acid catalyst | Hexahydroquinoline core |
| Esterification | Methanol, base (e.g., NaOH) | Methyl ester functional group |
NMR Spectroscopy
The compound’s structure is confirmed via 1H NMR spectroscopy , which reveals:
-
δ 7.35–7.16 ppm : Methyl ester group (singlet).
-
δ 2.24–2.05 ppm : Methylene protons in the cyclohexane ring (double doublet).
IR Spectroscopy
Key IR features include:
Hydrolysis of the Ester Group
The methyl ester group can undergo acidic or basic hydrolysis to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or pharmacokinetic profile.
Substitution Reactions
The 2,4-dichlorophenyl group enables potential electrophilic substitution reactions. For example:
-
Nucleophilic aromatic substitution : Possible at the activated ortho positions of the dichlorophenyl ring.
Stability Studies
Preliminary stability data from related compounds (e.g., methyl 4-[4-(difluoromethoxy)phenyl] derivatives) indicate:
-
Microsomal stability : Moderate stability under metabolic conditions, with ~60% recovery in microsomal assays .
-
Thermal stability : High melting point (e.g., 478–479 K for analogous compounds) .
Structural Comparisons with Analogues
| Feature | Target Compound | Analogue (Methyl 4-[4-(difluoromethoxy)phenyl]-) |
|---|---|---|
| Substituent | 2,4-dichlorophenyl | 4-(difluoromethoxy)phenyl |
| Key Interaction | Cl–⋯O (halogen bonding) | F–⋯C (fluorine bonding) |
| Stability | Moderate microsomal stability | Higher stability due to fluorine substituents |
This comparison highlights how substituent variation influences reactivity and stability .
Research Implications
The compound’s synthesis and characterization provide a framework for:
-
Structure–activity relationship (SAR) studies : Exploring how substituent changes (e.g., dichlorophenyl vs. difluoromethoxy) affect biological activity .
-
Pharmacokinetic optimization : Leveraging stability data to design derivatives with improved bioavailability .
-
Crystallographic studies : Investigating hydrogen-bonding networks (e.g., N—H⋯O interactions) for supramolecular design .
For further work, detailed studies on the compound’s reactivity under varying conditions (e.g., pH, solvent) would enhance its utility in medicinal chemistry applications.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related analogs:
Physicochemical Properties
- Lipophilicity : Calculated logP values (estimated via analogs):
- Target compound: ~3.8 (high due to 2,4-dichlorophenyl).
- 4-Methoxyphenyl analog: ~2.1 (lower due to polar OCH3).
- Crystallinity: Methyl 4-(4-methoxyphenyl) analog forms monoclinic crystals with intermolecular N–H···O hydrogen bonds, stabilizing the lattice . Dichloro analogs likely exhibit higher melting points due to stronger halogen interactions.
Biological Activity
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the hexahydroquinoline family, which has been recognized for various pharmacological activities. The molecular formula is , and it features a complex structure that contributes to its biological efficacy.
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of hexahydroquinolines exhibit promising anticancer properties. Specifically, compounds similar to methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
2. Antioxidant Effects:
The antioxidant capacity of this compound has been assessed using several assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role .
3. Anti-inflammatory Properties:
Hexahydroquinoline derivatives have been linked to anti-inflammatory effects. Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
4. Antimicrobial Activity:
Studies have also reported antimicrobial effects against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo was tested against melanoma and non-small-cell lung cancer models. The results showed significant tumor growth inhibition compared to control groups. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .
Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of the compound in an animal model of induced arthritis. Treatment with methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo resulted in reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6) compared to untreated groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
